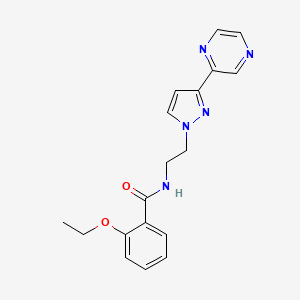

2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazine-pyrazole hybrid substituent linked via an ethyl chain to the benzamide core. Its structure includes a 2-ethoxy group on the benzene ring, which may enhance lipophilicity and metabolic stability compared to unsubstituted benzamides.

Properties

IUPAC Name |

2-ethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-2-25-17-6-4-3-5-14(17)18(24)21-10-12-23-11-7-15(22-23)16-13-19-8-9-20-16/h3-9,11,13H,2,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDFOZSCDFCFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyrazine reacts with the pyrazole derivative.

Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

Final Coupling: The final step involves coupling the pyrazinyl-pyrazole intermediate with the benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrazine structures often exhibit significant anticancer properties. For example, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. A relevant study demonstrated that similar compounds effectively inhibited mTORC1 pathways, which are crucial for cancer cell survival under stress conditions. The modulation of autophagy through these pathways suggests that 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide could be explored as a potential anticancer agent.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory responses. Preliminary data suggest that this compound may exhibit comparable anti-inflammatory effects, making it a candidate for further research in inflammatory disease models.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds featuring pyrazole rings have demonstrated broad-spectrum activity against various pathogens. The mechanisms of action often involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways. Given its structural similarities, this compound may also possess antimicrobial properties worth investigating.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is critical for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Pyrazine Moiety : The orientation can influence interactions with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability.

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer effects of related pyrazole derivatives, researchers found that certain compounds reduced mTORC1 activity and increased basal autophagy levels in pancreatic cancer cells (MIA PaCa-2). These findings suggest a potential mechanism through which this compound could exert its anticancer effects by modulating autophagy.

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of pyrazole-containing compounds, revealing significant inhibition of COX enzymes at nanomolar concentrations. This supports the hypothesis that 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-y)ethyl)benzamide may also demonstrate similar anti-inflammatory effects, warranting further exploration in preclinical models.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Key Structural and Functional Insights

Heterocyclic Substituents :

- The pyrazine-pyrazole motif in the target compound contrasts with imidazole () or pyridazine-pyrazole () in analogs. Pyrazine’s electron-deficient aromatic system may enhance binding to receptors via π-π interactions compared to pyridine or imidazole .

- Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity, whereas the target compound’s ethoxy group balances hydrophobicity and hydrogen-bonding capacity .

However, the absence of a triazole or fluoropyridine in the target compound may alter receptor selectivity . Imidazole-based benzamides () target PDE5, highlighting how heterocycle choice dictates therapeutic pathways.

Synthetic Accessibility: Multi-step syntheses (e.g., ’s 48% yield) are common for such derivatives. The target compound’s pyrazine-pyrazole group may require specialized coupling steps, analogous to cyanopyrazine intermediates in (85–95% yields) .

Physicochemical Properties :

- The ethoxy group in the target compound and ’s derivative improves solubility compared to trifluoromethyl groups (), which enhance membrane permeability but may reduce aqueous solubility .

Biological Activity

2-Ethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound features a unique combination of pyrazine and pyrazole rings, which are known for various biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.4 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 2034510-80-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The binding affinity and specificity contribute to its potential therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are crucial in various cancers .

A case study involving the testing of similar pyrazole compounds in breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated their cytotoxicity and potential synergistic effects when combined with doxorubicin, suggesting a promising avenue for further drug development .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been documented to reduce inflammation through the inhibition of COX enzymes and other inflammatory mediators . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against a range of pathogens. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the pyrazole ring or substituents on the benzamide moiety can significantly influence its pharmacological profile. Research has indicated that modifications can enhance potency and selectivity against specific targets .

In Vitro Studies

In vitro evaluations have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanisms involved include the activation of caspase pathways and modulation of cell cycle regulators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.